molecular formula C17H13Cl2N3O2 B14094912 5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxamide

5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14094912
M. Wt: 362.2 g/mol
InChI Key: ALYZFBYKANRLNW-UHFFFAOYSA-N
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Description

5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Substitution reactions:

    Amide formation: The final step involves the coupling of the pyrazole derivative with the appropriate carboxylic acid or its derivatives under conditions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the chloro groups, potentially leading to the formation of dechlorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under conditions like heating or the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions could produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of new pyrazole derivatives with potential biological activities.

Biology

    Enzyme inhibition studies: Pyrazole derivatives are often studied for their ability to inhibit various enzymes, making them potential candidates for drug development.

Medicine

    Anti-inflammatory agents: Compounds similar to 5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxamide have been investigated for their anti-inflammatory properties.

Industry

    Agricultural chemicals: Pyrazole derivatives are also explored for their potential use as herbicides, fungicides, and insecticides.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, they may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
  • 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • 5-(2-methylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H13Cl2N3O2/c1-9-2-4-11(7-13(9)19)20-17(24)15-8-14(21-22-15)12-6-10(18)3-5-16(12)23/h2-8,23H,1H3,(H,20,24)(H,21,22)

InChI Key

ALYZFBYKANRLNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)Cl

Origin of Product

United States

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